molecular formula C₃₆H₅₂ClMnN₂O₂ B1141495 (R,R)-Jacobsen's catalyst CAS No. 138124-32-0

(R,R)-Jacobsen's catalyst

Cat. No. B1141495
M. Wt: 635.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of (R,R)-Jacobsen's catalyst involves the complexation of a metal, typically manganese or iron, with a chiral salen ligand. This process creates a metal center that is coordinated to the nitrogen atoms of the diamine and the oxygen atoms of the aldehyde components of the salen ligand. The chirality of the salen ligand is essential for the enantioselective properties of the catalyst.

Molecular Structure Analysis

The molecular structure of (R,R)-Jacobsen's catalyst features a central metal ion coordinated in a tetradentate manner to the salen ligand, forming a planar or slightly distorted octahedral geometry. This configuration stabilizes the metal center and provides a chiral environment that is essential for enantioselective catalysis.

Chemical Reactions and Properties

(R,R)-Jacobsen's catalyst is primarily used in asymmetric epoxidation reactions, where it facilitates the addition of an oxygen atom across the double bond of olefins to produce epoxides with high enantioselectivity. The catalyst is known for its high catalytic activity and ability to induce significant enantioselectivity in the products.

Physical Properties Analysis

The physical properties of (R,R)-Jacobsen's catalyst, such as solubility, melting point, and stability, are influenced by the nature of the metal center and the substituents on the salen ligand. These properties are crucial for its application in various solvent systems and reaction conditions.

Chemical Properties Analysis

Chemically, (R,R)-Jacobsen's catalyst exhibits remarkable stability under reaction conditions, retaining its chiral integrity and catalytic activity. Its chemical properties, including reactivity and selectivity, are influenced by the metal used in the complex and the electronic and steric effects of the ligand substituents.

For detailed scientific insights and specific examples related to the synthesis, structure, and applications of (R,R)-Jacobsen's catalyst in asymmetric synthesis, refer to the following sources:

  • Scarso, A., & Strukul, G. (2013). Transition-Metal–Catalyzed Stereoselective Oxidations in Drug and Natural Product Synthesis. (Scarso & Strukul, 2013).

  • Rose, E., Andrioletti, B., Zrig, S., & Quelquejeu-Ethève, M. (2005). Enantioselective epoxidation of olefins with chiral metalloporphyrin catalysts. (Rose et al., 2005).

Scientific research applications

  • Recycling and Reutilization: Jacobsen's catalyst is used for the catalytic oxidation of R-(+)-limonene and cis-ethyl cinnamate, and a method for its easy separation and reutilization has been developed. This approach retains the excellent catalytic properties of the catalyst (Cubillos, Montilla, & Correa, 2009).

  • Enantioselective Epoxidation: The catalyst has been immobilized onto various materials for the enantioselective epoxidation of olefins. Studies show its effectiveness in achieving high epoxide yield and enantiomeric excess (ee%) (Das, Silva, Carvalho, Pires, & Freire, 2009).

  • Heterogeneous Catalysis: Jacobsen's catalyst is used in heterogeneous catalytic processes for the oxidation of R-(+)-limonene, demonstrating efficient and selective results (Lobo, Guevara, & Romanelli, 2014).

  • Catalyst Stability and Performance: The stability and performance of (R,R)-Jacobsen's catalyst in various reactions, including the oxidation of R-(+)-limonene, have been studied, showing its robustness and effectiveness (Cubillos, Vásquez, & Correa, 2010).

  • Catalyst Immobilization and Application: Various studies have explored the immobilization of Jacobsen's catalyst on different supports for asymmetric epoxidation of alkenes, demonstrating its effectiveness and potential for reuse (Silva, Wilson, Clark, & Freire, 2006).

  • Mechanistic Investigations: Research has been conducted to understand the mechanism of oxygen transfer in reactions involving Jacobsen's catalyst, contributing to the understanding of its catalytic action (Bogaerts, Wouters, Van Der Voort, & Van Speybroeck, 2015).

  • Synthesis and Educational Use: Jacobsen's catalyst has been synthesized and used in educational settings, providing practical experience in enantioselective epoxidation reactions (Hanson, 2001).

properties

IUPAC Name

2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;manganese(3+);chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54N2O2.ClH.Mn/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H;/q;;+3/p-3/t29-,30-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVAWOSDJSQANR-SEILFYAJSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Cl-].[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Cl-].[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52ClMnN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028812
Record name Jacobsen's catalyst
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Molecular Weight

635.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark brown powder; [Sigma-Aldrich MSDS]
Record name (R,R)-Jacobsen's catalyst
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Product Name

(R,R)-Jacobsen's catalyst

CAS RN

138124-32-0, 149656-63-3
Record name (N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)manganese(III) chloride, (R,R)-
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Record name (N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)manganese(III) chloride, (R,R)-rel-
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Record name Jacobsen's catalyst
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Record name Manganese, chloro[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-κO]](2-)]-, (SP-5-13)
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Record name (N,N'-BIS(3,5-DI-TERT-BUTYLSALICYLIDENE)-1,2-CYCLOHEXANEDIAMINE)MANGANESE(III) CHLORIDE, (R,R)-
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Record name (N,N'-BIS(3,5-DI-TERT-BUTYLSALICYLIDENE)-1,2-CYCLOHEXANEDIAMINE)MANGANESE(III) CHLORIDE, (R,R)-REL-
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Citations

For This Compound
15
Citations
J Cubillos, S Vásquez, CM de Correa - Applied Catalysis A: General, 2010 - Elsevier
The epoxidation of R-(+)-limonene using in situ generated dimethyldioxirane (DMD) as the oxidizing agent and four Jacobsen-type catalysts ((R,R)-Jacobsen, (S,S)-Jacobsen, racemic …
Number of citations: 38 www.sciencedirect.com
CY Yu, O Meth-Cohn - Tetrahedron letters, 1999 - Elsevier
Two methods for the generation of both enantiomers of sedamine [1-methyl-2-(2-phenyl-2-hydroxy-1-ethyl)piperidine] in high optical purity have been elaborated. The first utilises the …
Number of citations: 43 www.sciencedirect.com
S Wei, Y Tang, X Xu, G Xu, Y Yu… - Applied …, 2011 - Wiley Online Library
This communication describes the design and application of a novel catalytic epoxidation system derived from the initial immobilization of a homogeneous sulfonato (salen)Mn(III) …
Number of citations: 14 onlinelibrary.wiley.com
Z Zhang, F Guan, X Huang, Y Wang, Y Sun - Journal of Molecular Catalysis …, 2012 - Elsevier
This article reports our study on asymmetric epoxidation of unfunctionalized alkenes and asymmetric oxidation of sulfides catalyzed by a new triply immobilized (salen)Mn(III) system, …
Number of citations: 21 www.sciencedirect.com
R Zhao, Y Tang, S Wei, X Xu, X Shi… - Reaction Kinetics …, 2012 - akjournals.com
Asymmetric electro-epoxidation of olefins had been achieved with sodium hypochlorite (NaClO) as an oxidant, which was generated by electrolysis in two-phase systems of aqueous …
Number of citations: 15 akjournals.com
KP Barot, SV Jain, N Gupta, L Kremer, S Singh… - European Journal of …, 2014 - Elsevier
Filamenting temperature-sensitive mutant (FtsZ) is a novel target for the treatment of tuberculosis. A series of (R)-2-(4′-chlorophenyl)-3-(4′-nitrophenyl)-1,2,3,5-tetrahydrobenzo[4,5] …
Number of citations: 25 www.sciencedirect.com
S Yoo, KY Yi, S Lee, J Suh, N Kim, BH Lee… - Journal of medicinal …, 2001 - ACS Publications
This paper describes the design, synthesis, and biological evaluation of a novel anti-ischemic compound, (2S,3S,4R)-N-(6-amino-3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2H…
Number of citations: 39 pubs.acs.org
OO OH - Approved by: _11^ ZO 0\J _/a/-#-*? - search.proquest.com
5-Methvl-2-Sulfonvl-1.3-Cvclohexadiene As stated in chapter one, functionalization at all positions with any substituent, Me or alkyl, oxygen, or nitrogen, is a continuing goal in the 4C …
Number of citations: 0 search.proquest.com
T Yang - 2004 - search.proquest.com
Benzo [a] pyrene (BP) is a prototypical PAH and undergoes metabolic activation in vivo to highly mutagenic/carcinogenic diol epoxide derivatives (BPDE) that bind to DNA, ultimately …
Number of citations: 0 search.proquest.com
AVO Lozada - 2008 - search.proquest.com
Oxidation reactions are challenging in organic chemistry. Selectivity of the oxidation products and the hazardous chemical waste generated are the major issues. Methods that exert …
Number of citations: 1 search.proquest.com

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